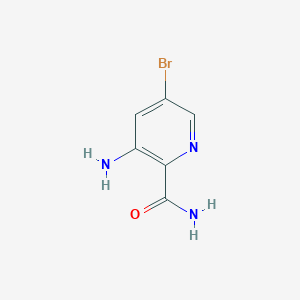

3-Amino-5-bromopyridine-2-carboxamide

Übersicht

Beschreibung

3-Amino-5-bromopyridine-2-carboxamide is a pharmaceutical intermediate and a heterocyclic compound . It is part of the class of organic compounds known as nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .

Synthesis Analysis

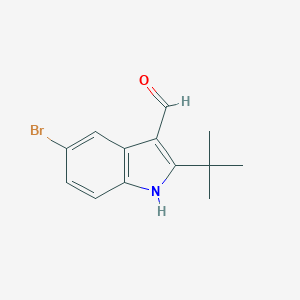

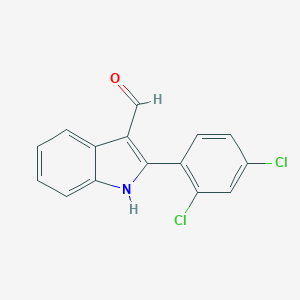

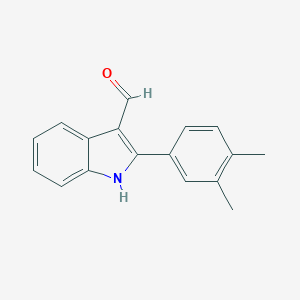

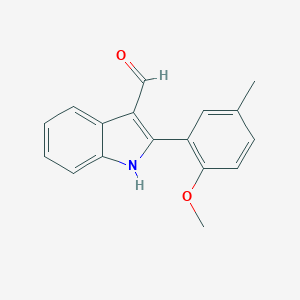

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular formula of 3-Amino-5-bromopyridine-2-carboxamide is C6H6BrN3O . Its molecular weight is 216.035 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-5-bromopyridine-2-carboxamide are not found, aminopyridines have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .Physical And Chemical Properties Analysis

3-Amino-5-bromopyridine-2-carboxamide has a density of 1.802±0.06 g/cm3 and a boiling point of 358.8±42.0 °C at 760 mmHg . It is slightly soluble in water (3.5 g/L at 25 ºC) .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Systems

3-Amino-5-bromopyridine-2-carboxamide can be used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles . Indole systems are important in medicinal chemistry and are present in many natural products and pharmaceuticals.

Optoelectronics Device Applications

The compound can be used in the creation of new organic charge-transfer crystals for optoelectronics device applications . These devices have potential applications in optical signal processing, color displays, frequency conversion, photonics, laser remote sensing, organic superconductors, molecular electronics, electro-optical amplitude modulation, high-density optical data storage, ultra-compact lasers, optical switching, optical parametric generation, and biophotonics .

Nonlinear Optical (NLO) Materials

3-Amino-5-bromopyridine-2-carboxamide can be used in the development of nonlinear optical (NLO) materials . These materials are used in various applications such as frequency doubling, optical parametric oscillation, and electro-optic modulation .

Photoconductivity Studies

The compound shows positive photoconducting nature at room temperature . This property can be utilized in the development of photoconductive devices.

Dielectric Studies

3-Amino-5-bromopyridine-2-carboxamide can be used in dielectric studies . These studies are important in understanding the electrical properties of materials, which can be useful in various applications such as capacitors, insulators, and resistors .

Synthesis of Other Compounds

3-Amino-5-bromopyridine-2-carboxamide can serve as a starting material or intermediate in the synthesis of other chemical compounds. Its unique structure makes it a valuable building block in organic synthesis.

Safety and Hazards

3-Amino-5-bromopyridine-2-carboxamide is classified as Acute toxicity, Oral (Category 3), H301; Eye irritation (Category 2), H319; Skin sensitisation (Category 1), H317 according to Regulation (EC) No 1272/2008 . It is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Zukünftige Richtungen

While specific future directions for 3-Amino-5-bromopyridine-2-carboxamide are not found, the significance of studies on aminopyridines is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .

Mode of Action

As a nicotinamide, it may interact with its targets and cause changes in the cellular processes .

Eigenschaften

IUPAC Name |

3-amino-5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMXWCCSJWUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610568 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromopyridine-2-carboxamide | |

CAS RN |

669066-89-1 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

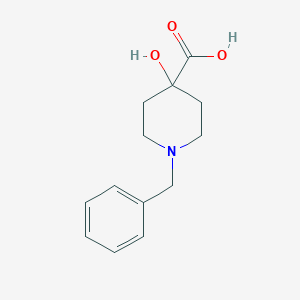

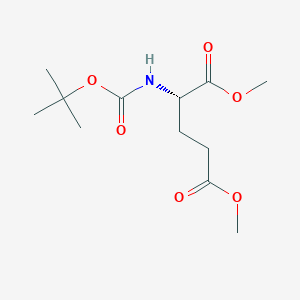

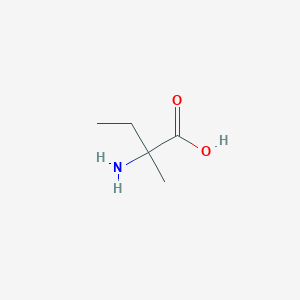

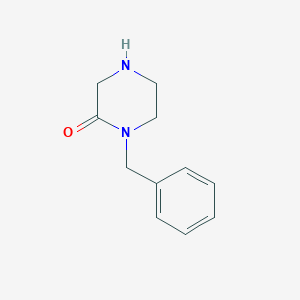

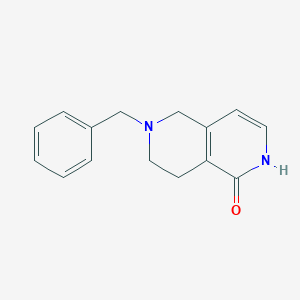

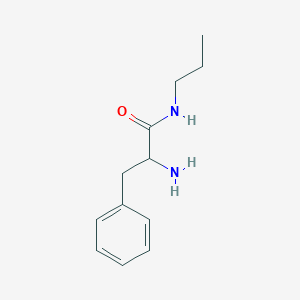

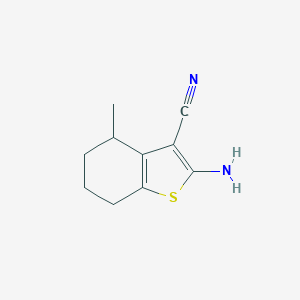

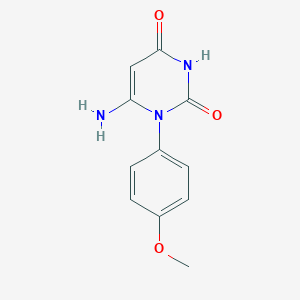

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.